2,4-Diaminobenzaldehyde

Beschreibung

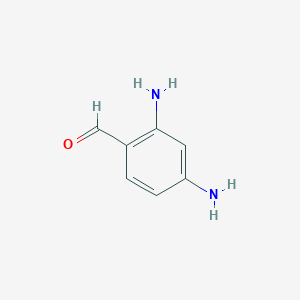

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-diaminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJRVFZHAPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456828 | |

| Record name | 2,4-diaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-57-4 | |

| Record name | 2,4-diaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Diaminobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Strategic Importance of 2,4-Diaminobenzaldehyde in Chemical Synthesis

This compound is a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and materials science. Its unique trifunctional nature, featuring an aldehyde group and two primary amine substituents on a benzene ring, renders it a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of these functional groups allows for a range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures with potential applications in pharmaceuticals, dyes, and polymers. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed methodologies for its effective utilization in a research and development setting.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application in synthesis. These properties dictate its solubility, reactivity, and stability, thereby influencing reaction conditions and purification strategies.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈N₂O | [Biosynth], [PubChem][1] |

| Molecular Weight | 136.15 g/mol | [Biosynth], [PubChem][1] |

| Appearance | Not explicitly stated, likely a crystalline solid | Inferred from related compounds |

| Melting Point | 152 °C | [Biosynth] |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. | Inferred from synthesis protocols |

| Storage Conditions | Store at 2°C - 8°C, keep dry, protect from light. | [Biosynth], [ChemScene][2] |

dot graph "2_4_Diaminobenzaldehyde_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Caption: Chemical structure of this compound.

Synthesis of this compound: A Field-Proven Protocol

The most established and reliable method for the synthesis of this compound involves the reduction of its dinitro precursor, 2,4-dinitrobenzaldehyde. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various reducing agents. The following protocol details a robust and scalable method using iron powder in an acidic medium, a choice favored for its cost-effectiveness, efficiency, and relatively straightforward workup.

Reaction Pathway

Experimental Protocol: Reduction of 2,4-Dinitrobenzaldehyde

This protocol is adapted from well-established procedures for the reduction of aromatic nitro compounds.[3][4]

Materials:

-

2,4-Dinitrobenzaldehyde

-

Iron powder (fine grade)

-

Glacial Acetic Acid (or concentrated Hydrochloric Acid)

-

Ethanol

-

Distilled Water

-

Sodium Bicarbonate (or Sodium Carbonate) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Celite or filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water (a common ratio is 2:1 v/v). The solvent system is crucial for dissolving the starting material and facilitating the reaction.

-

Addition of Reagents: To the stirred solution, add iron powder (typically 5-10 equivalents). The excess iron ensures the complete reduction of both nitro groups.

-

Initiation of Reaction: Slowly add glacial acetic acid (or concentrated hydrochloric acid) dropwise to the reaction mixture. The acid serves to activate the iron surface and acts as a proton source for the reduction. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Reaction Progression: After the initial exothermic reaction subsides, gently heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Workup - Neutralization and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the effervescence ceases. The resulting mixture will contain the product and iron salts.

-

Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts and other insoluble materials. The filter cake should be washed with additional ethyl acetate to ensure complete recovery of the product.

-

Isolation and Purification: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a product of high purity.

Causality Behind Experimental Choices:

-

Iron in Acidic Medium: This is a classic and robust method for nitro group reduction. The in situ generation of ferrous ions (Fe²⁺) is the active reducing species. The acidic environment is essential to activate the iron and provide the necessary protons.

-

Ethanol/Water Solvent System: This mixture provides a good balance of polarity to dissolve both the organic substrate and the inorganic reagents, facilitating a homogeneous reaction environment.

-

Celite Filtration: The fine iron oxide byproducts can be difficult to filter. A pad of Celite provides a porous medium that prevents clogging of the filter paper and ensures efficient removal of the solid waste.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde and the two primary amines.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of condensation reactions, such as the formation of Schiff bases (imines) with primary amines.[5] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol under appropriate conditions.

-

Amino Groups: The two primary amine groups are nucleophilic and can react with electrophiles. They are also basic and can be protonated in acidic media. The presence of two amino groups on the same aromatic ring enhances its electron density, making the ring more susceptible to electrophilic aromatic substitution.

-

Intramolecular Reactivity and Stability: Aromatic diamines, particularly ortho- and para-isomers, can be susceptible to oxidation, leading to the formation of colored polymeric materials. Therefore, this compound should be stored under an inert atmosphere and protected from light to minimize degradation.[2] The presence of both amino and aldehyde groups in close proximity can also lead to self-condensation or polymerization reactions, especially under acidic or basic conditions or upon prolonged storage.

Spectroscopic Properties (Predicted)

While a comprehensive, publicly available set of spectra for this compound is not readily found, its expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds.[6][7][8]

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet in the downfield region (δ 9.5-10.5 ppm).- Aromatic Protons: Signals in the aromatic region (δ 6.0-7.5 ppm), with splitting patterns determined by the substitution on the ring.- Amine Protons (NH₂): Two broad singlets in the region of δ 3.5-5.5 ppm, which are exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-200 ppm).- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). Carbons attached to the electron-donating amino groups will be shifted upfield.- Carbons Attached to Nitrogen: Signals will be significantly influenced by the nitrogen atoms. |

| FT-IR (cm⁻¹) | - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.- C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.- C=O Stretching (Aldehyde): A strong, sharp absorption around 1670-1700 cm⁻¹.- C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region. |

| UV-Vis | Expected to show strong absorption bands in the UV region due to π → π* transitions of the aromatic system and the carbonyl group. The presence of the amino groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. |

Conclusion: A Versatile Synthon for Advanced Chemical Synthesis

This compound stands as a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its unique arrangement of functional groups provides a platform for diverse chemical transformations, enabling the construction of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. A thorough understanding of its chemical properties, a reliable synthesis protocol, and an awareness of its reactivity and stability are essential for harnessing its full potential in the laboratory. This guide has provided a comprehensive overview of these aspects, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | C7H8N2O | CID 11147748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis of 2,4-Diaminobenzaldehyde from Nitro Precursors

Abstract: 2,4-Diaminobenzaldehyde is a critical chemical intermediate, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds, dyes, and polymers.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, with a specific focus on the reduction of nitro-aromatic precursors. We delve into the mechanistic underpinnings of key reductive methodologies, present detailed experimental protocols, and offer insights into process optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable compound.

Introduction: The Significance of this compound

This compound (2,4-DABA) is a trifunctional aromatic compound, featuring two amine groups and one aldehyde moiety. This unique arrangement of functional groups makes it an exceptionally useful precursor in synthetic organic chemistry. The vicinal amino groups are poised for cyclization reactions, particularly in the formation of benzimidazoles and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.[1] The aldehyde group provides a reactive handle for condensations, reductive aminations, and other carbonyl chemistries. Given its utility, the development of efficient and reliable synthetic protocols for 2,4-DABA is of considerable importance. The most direct and common approach involves the reduction of the commercially available and stable precursor, 2,4-dinitrobenzaldehyde.

Synthetic Strategies: From Dinitro to Diamino

The core transformation in synthesizing 2,4-DABA from its nitro precursor is the reduction of two aromatic nitro groups to primary amines. The primary challenge lies in achieving this reduction with high efficiency and selectivity, without affecting the sensitive aldehyde functional group.[2][3] The aldehyde is susceptible to both reduction to an alcohol and polymerization under harsh conditions. Therefore, the choice of reducing agent and reaction conditions is paramount.

Two principal methodologies have proven effective for this transformation:

-

Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst (e.g., Palladium on Carbon).

-

Chemical Reduction: Utilizing stoichiometric reducing agents, most notably metal salts in acidic or neutral media, such as Stannous Chloride (SnCl₂).

This guide will explore both approaches, detailing the underlying mechanisms and providing practical, field-proven protocols.

Method 1: Stannous Chloride (SnCl₂) Reduction

The use of stannous chloride (tin(II) chloride) in an acidic medium is a classic and robust method for the reduction of aromatic nitro groups.[4][5] It is often favored for its excellent functional group tolerance, particularly its ability to spare carbonyls and other reducible moieties.[3][6]

Mechanistic Rationale

The reduction of a nitro group by a metal in acid proceeds via a series of single-electron transfers. Tin(II) is oxidized to Tin(IV) while donating electrons to the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct. The overall stoichiometry for the reduction of one nitro group requires three equivalents of SnCl₂.

The generally accepted pathway involves the stepwise reduction from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂).[5] The aldehyde group remains protonated and thus deactivated towards reduction under these conditions. The high chemoselectivity of SnCl₂ makes it an ideal choice for this specific synthesis.

Experimental Protocol: SnCl₂ Reduction

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4][6]

Materials:

-

2,4-Dinitrobenzaldehyde

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dinitrobenzaldehyde (1 equivalent) in ethanol.

-

Reagent Addition: To this suspension, add a solution of stannous chloride dihydrate (6-7 equivalents) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction is exothermic.

-

Reaction: Heat the mixture to reflux (typically around 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~8-9). This will precipitate tin salts.

-

Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for nitro group reduction. It is often considered a "greener" alternative to stoichiometric metal reductants as it avoids the generation of large quantities of metal waste.[4] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[7]

Mechanistic Rationale

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst. The 2,4-dinitrobenzaldehyde adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms. The process is complex, involving intermediates similar to those in chemical reduction (nitroso, hydroxylamine).[8] A key consideration is preventing the over-reduction of the aldehyde to a benzyl alcohol. This can often be controlled by careful selection of catalyst, solvent, pressure, and temperature, and by stopping the reaction once the theoretical amount of hydrogen has been consumed.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2,4-Dinitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: To a hydrogenation flask, add 2,4-dinitrobenzaldehyde (1 equivalent) and the solvent (Methanol or Ethanol).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet with solvent during filtration.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Further purification can be achieved via recrystallization or column chromatography if necessary.

Comparative Analysis and Optimization

The choice between SnCl₂ reduction and catalytic hydrogenation depends on several factors, including scale, available equipment, and desired purity.

| Parameter | Stannous Chloride (SnCl₂) Reduction | Catalytic Hydrogenation (Pd/C) |

| Chemoselectivity | Excellent; aldehyde group is very stable.[3][6] | Good, but over-reduction of aldehyde is possible. |

| Work-up | More complex; involves neutralization and filtration of large amounts of tin salts.[4] | Simpler; involves filtration of the catalyst. |

| Reagents | Stoichiometric, generates significant metal waste.[4] | Catalytic, "greener" process. |

| Equipment | Standard laboratory glassware. | Requires a hydrogen source and potentially specialized hydrogenation apparatus. |

| Safety | Corrosive HCl; exothermic reaction. | Flammable hydrogen gas; pyrophoric catalyst. |

Optimization Insights:

-

Solvent Choice: In both methods, alcoholic solvents like ethanol or methanol are effective at dissolving the starting material and product.

-

Temperature Control: For the SnCl₂ method, controlling the initial exotherm is crucial. For hydrogenation, reactions are typically run at room temperature to minimize aldehyde reduction.

-

Catalyst Loading: In hydrogenation, using the minimum effective amount of catalyst (e.g., 5 mol%) can help prevent side reactions.

Visualization of Synthetic Workflow

The general process for obtaining pure this compound from its dinitro precursor is outlined below.

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Melting Point: Pure this compound has a reported melting point of 152 °C.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of aldehyde and amine protons.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretches (around 3300-3500 cm⁻¹), the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹), and aromatic C-H bonds will be present.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (136.15 g/mol ).[9][10]

Conclusion

The synthesis of this compound from 2,4-dinitrobenzaldehyde is a well-established and reliable process. Both stannous chloride reduction and catalytic hydrogenation offer effective routes, each with distinct advantages and considerations. The SnCl₂ method is highly chemoselective and requires simple equipment, but involves a more demanding work-up. Catalytic hydrogenation is a cleaner method but requires careful control to prevent over-reduction of the aldehyde functionality. By understanding the mechanisms and adhering to detailed protocols, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery, materials science, and beyond.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 98276-57-4 | FD67537 | Biosynth [biosynth.com]

- 10. This compound | C7H8N2O | CID 11147748 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Diaminobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature, featuring two amine groups and an aldehyde moiety on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging applications, particularly in the field of targeted protein degradation and medicinal chemistry.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 98276-57-4 | |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 152 °C | |

| Appearance | Data not available | |

| SMILES | C1=CC(=C(C=C1N)N)C=O | |

| Storage | Store at 2°C - 8°C, keep dry, protect from light |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The most common route involves the reduction of 2,4-dinitrobenzaldehyde.

Synthesis of 2,4-Dinitrobenzaldehyde (Precursor)

The precursor, 2,4-dinitrobenzaldehyde, can be synthesized from 2,4-dinitrotoluene. This reaction involves the condensation of 2,4-dinitrotoluene with p-nitrosodimethylaniline, followed by hydrolysis of the resulting Schiff base.[1][2]

Protocol 1: Synthesis of this compound via Reduction

This protocol details the reduction of the nitro groups of 2,4-dinitrobenzaldehyde to amines, yielding the final product. The choice of reducing agent is critical to selectively reduce the nitro groups without affecting the aldehyde functionality. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl).[3]

Materials:

-

2,4-Dinitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard organic synthesis glassware

-

Celite

Step-by-Step Procedure (using SnCl₂):

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (typically 4-5 equivalents) in portions. The reaction is exothermic and may require cooling.

-

Acidification and Reflux: Carefully add concentrated hydrochloric acid and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is basic.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

The use of SnCl₂/HCl or Fe/HCl provides a classic and effective method for the reduction of aromatic nitro groups.[3] These reagents are generally selective for nitro groups in the presence of other reducible functional groups like aldehydes under controlled conditions.

-

The work-up with sodium bicarbonate is crucial to neutralize the acidic medium and allow for the extraction of the free amine product into the organic solvent.

Part 3: Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

A. Building Block for Heterocyclic Scaffolds

This compound is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis typically involves the condensation of the diamine with an aldehyde.

Protocol 2: General Procedure for Benzimidazole Synthesis

-

Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 equivalent) and a desired aldehyde (1 equivalent).

-

Cyclization: The reaction mixture is typically heated to reflux to promote the condensation and subsequent cyclization to form the benzimidazole ring.

-

Isolation: After completion, the reaction is cooled, and the product often precipitates out of the solution. The solid can be collected by filtration and purified by recrystallization.

Caption: General workflow for benzimidazole synthesis.

B. Potential Role in Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins.[4] PROTACs are bifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5]

While specific examples are still emerging, the trifunctional nature of this compound makes it a promising building block for the synthesis of PROTAC linkers.[6] The two amino groups and the aldehyde group offer multiple points for conjugation, allowing for the creation of a diverse library of linkers with varying lengths, flexibility, and chemical properties.

Caption: Conceptual workflow for PROTAC synthesis.

Part 4: Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming the identity and purity of synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, typically around 9-10 ppm), the aromatic protons (in the aromatic region, 6-8 ppm), and the amine protons (which can be broad and their chemical shift can vary depending on the solvent and concentration). The splitting patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm) and signals for the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. Due to the presence of the aldehyde group, derivatization with an agent like 2,4-dinitrophenylhydrazine (2,4-DNPH) can be employed to enhance UV detection and improve chromatographic separation.[7][8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used.

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

Hazard Identification:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the synthesis of bioactive heterocyclic compounds and as a novel building block in the rapidly advancing field of targeted protein degradation. Its versatile reactivity, stemming from its three functional groups, provides chemists with a powerful tool for molecular design and construction. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

Spectroscopic data (NMR, IR, Mass Spec) of 2,4-Diaminobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diaminobenzaldehyde

Foreword: A Framework for Structural Elucidation

In the field of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel intermediates or lesser-studied building blocks like this compound, a comprehensive spectroscopic dossier is not merely a formality but a critical component of scientific rigor. This guide is designed for researchers and drug development professionals, providing a robust framework for the acquisition and interpretation of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound (CAS: 98276-57-4).[1][2][3]

While this compound is commercially available and utilized as a synthetic intermediate, particularly in the formation of heterocyclic systems[4], its complete, publicly archived spectroscopic data is not readily accessible. Therefore, this document moves beyond a simple data repository. It adopts the perspective of a senior application scientist to provide not only the anticipated spectral values but also the underlying logic, detailed experimental protocols, and interpretative strategies necessary for researchers to perform this characterization independently and with confidence.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic aldehyde featuring a benzene ring substituted with one aldehyde (-CHO) and two amine (-NH₂) groups at positions 2 and 4. This specific arrangement of electron-donating amine groups and an electron-withdrawing aldehyde group dictates its chemical reactivity and defines its unique spectroscopic fingerprint.

The primary objective of our spectroscopic analysis is to confirm the presence and connectivity of these functional groups: the aldehyde proton and carbonyl, the two distinct amine groups with their N-H bonds, and the three protons on the trisubstituted aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it allows for the direct observation of the aldehyde proton, the distinct aromatic protons, and the protons of the amine groups.

Predicted ¹H and ¹³C NMR Data

In the absence of publicly available experimental spectra, we can predict the chemical shifts based on established substituent effects on a benzene ring. The two amine groups strongly donate electron density, shielding the aromatic protons (shifting them upfield), while the aldehyde group withdraws density, deshielding adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆ as solvent)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| -CHO | ~9.5 - 10.0 | ~190 - 195 | Singlet, highly deshielded. |

| Ar-H (Position 6) | ~7.2 - 7.4 | ~130 - 135 | Doublet, deshielded by adjacent aldehyde. |

| Ar-H (Position 5) | ~6.2 - 6.4 | ~105 - 110 | Doublet of doublets, shielded by two amines. |

| Ar-H (Position 3) | ~6.0 - 6.2 | ~98 - 103 | Doublet, highly shielded by adjacent amines. |

| C-CHO | N/A | (See -CHO) | Carbonyl carbon. |

| C-1 (C-CHO) | N/A | ~115 - 120 | Quaternary carbon. |

| C-2 (C-NH₂) | N/A | ~150 - 155 | Quaternary carbon, attached to amine. |

| C-3 (C-H) | N/A | (See Ar-H) | |

| C-4 (C-NH₂) | N/A | ~152 - 158 | Quaternary carbon, attached to amine. |

| C-5 (C-H) | N/A | (See Ar-H) | |

| C-6 (C-H) | N/A | (See Ar-H) | |

| -NH₂ (Position 2) | ~5.0 - 6.0 | N/A | Broad singlet, exchangeable with D₂O. |

| -NH₂ (Position 4) | ~5.5 - 6.5 | N/A | Broad singlet, exchangeable with D₂O. |

Experimental Protocol: NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Scientist's Rationale: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the polar analyte. Crucially, it slows down the proton exchange of the N-H protons, often allowing them to be observed as broad singlets, which might be exchanged too rapidly to be seen in other solvents like D₂O.

-

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim is critical for resolving the fine splitting patterns of the aromatic protons.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}).

-

Use a spectral width of ~220-250 ppm.

-

A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

-

Validation Step (D₂O Shake):

-

To confirm the assignment of the -NH₂ peaks, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the ¹H spectrum. The signals corresponding to the amine protons will disappear or significantly diminish due to proton-deuteron exchange.

-

Spectral Interpretation

When analyzing the spectra, the key is to piece together the structural fragments:

-

¹H NMR: Look for the characteristic downfield singlet for the aldehyde proton (>9.5 ppm). In the aromatic region (6.0-7.5 ppm), expect three distinct signals corresponding to the three aromatic protons, with splitting patterns (doublets, doublet of doublets) that confirm their ortho and meta relationships. The two broad singlets for the amine protons should be confirmed via the D₂O shake experiment.

-

¹³C NMR: The most downfield signal will be the aldehyde carbonyl (~190 ppm). The aromatic region will show six signals: three for the protonated carbons and three for the quaternary carbons, with the carbons attached to the nitrogen atoms being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for identifying the key functional groups present in a molecule. For this compound, it provides definitive evidence for the aldehyde and amine groups.

Expected Characteristic Absorptions

The vibrational frequencies of the functional groups in this compound are highly predictable.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong (often a doublet) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde (-CHO) | C-H Stretch | 2800 - 2900 and 2700 - 2800 | Medium-Weak (Fermi doublet) |

| Aldehyde (-CHO) | C=O Stretch | 1670 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1550 - 1620 | Medium-Strong |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |

Rationale for C=O shift: The expected C=O stretch is slightly lower than a typical aromatic aldehyde (~1700 cm⁻¹) due to the electron-donating resonance effect of the para-amino group, which reduces the double-bond character of the carbonyl.

Experimental Protocol: FTIR-ATR

Objective: To quickly confirm the presence of key functional groups.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small, solid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Spectral Interpretation

The resulting spectrum should be unambiguous. The most prominent peak will be the sharp, intense C=O stretch around 1680 cm⁻¹. Its presence is mandatory. Look for the characteristic broad doublet in the 3300-3500 cm⁻¹ region, confirming the N-H stretches of the primary amine groups. Finally, the weak but distinct Fermi doublet for the aldehydic C-H stretch just below 3000 cm⁻¹ provides corroborating evidence for the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum Data

Objective: To confirm the molecular weight and analyze fragmentation pathways.

-

Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak. For this compound, this will be at a mass-to-charge ratio (m/z) of 136.[2][3] Given the presence of two nitrogen atoms, this peak should be of significant intensity and will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogens).

-

Key Fragments: Under Electron Ionization (EI), predictable fragmentation can occur:

-

[M-1]⁺ (m/z 135): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z 107): Loss of the entire aldehyde group (•CHO).

-

[M-28]⁺ (m/z 108): Loss of carbon monoxide (CO) from the aldehyde.

-

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The sample can be introduced via a direct insertion probe or, if thermally stable, through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Scientist's Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across laboratories.

-

-

Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the peak at m/z 136 as the molecular ion. Analyze the lower mass fragments to see if they correspond to the logical losses described above.

Caption: A validated workflow for the complete spectroscopic characterization.

Conclusion

The structural confirmation of this compound is a straightforward process when approached with a systematic, multi-technique methodology. While a single technique can provide strong evidence, it is the congruence of data from NMR, IR, and Mass Spectrometry that provides the unambiguous proof required for high-stakes research and development. The ¹H NMR spectrum confirms the unique proton environment, the IR spectrum provides definitive evidence of the aldehyde and amine functionalities, and the mass spectrum validates the molecular weight. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the structure of this valuable synthetic building block.

References

An In-depth Technical Guide on the Solubility and Stability of 2,4-Diaminobenzaldehyde for Researchers and Drug Development Professionals

Introduction

2,4-Diaminobenzaldehyde is a crucial chemical intermediate recognized for its role in the synthesis of a variety of heterocyclic compounds, including benzimidazoles and other nitrogen-containing ring systems. These structures are foundational in the development of pharmaceuticals and agrochemicals. The reactivity of its amine and aldehyde functional groups also makes it a valuable building block for dyes, fluorescent probes, and sensors for metal ion detection.[1] Given its significance in complex organic synthesis, a thorough understanding of its solubility and stability is paramount for researchers and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While direct quantitative data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, fundamental chemical principles, and established analytical methodologies. We will delve into the theoretical underpinnings of its behavior in various solvents and under different environmental stressors, and provide detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories.

Chemical & Physical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [2][3] |

| Molecular Weight | 136.15 g/mol | [2][3] |

| Melting Point | 152 °C | |

| Appearance | Crystalline solid | |

| CAS Number | 98276-57-4 | [2][3] |

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The presence of two primary amine groups and an aldehyde group on a benzene ring in this compound dictates its solubility behavior.

Theoretical Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of this compound, arising from its functional groups capable of hydrogen bonding, suggests a degree of solubility in polar solvents. Conversely, the aromatic ring introduces a nonpolar character, which will influence its interaction with nonpolar solvents.

For a closely related compound, p-Dimethylaminobenzaldehyde, the water solubility is reported to be 0.3 g/L at 20°C, indicating limited but present aqueous solubility.[4][5] It is also noted to be soluble in organic solvents like ethanol, ether, and chloroform.[6][7] Based on these observations and the chemical structure of this compound, a similar trend can be anticipated.

Estimated Solubility in Common Solvents

Due to the absence of specific experimental data in the literature, the following table provides an estimated solubility profile for this compound based on chemical principles and data from analogous compounds. It is strongly recommended that researchers experimentally verify these estimations for their specific applications.

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Limited | The polar amine and aldehyde groups can form hydrogen bonds with water, but the nonpolar benzene ring limits extensive solubility. |

| Methanol/Ethanol | High | Soluble | The alcohol's ability to engage in hydrogen bonding and its alkyl chain's interaction with the benzene ring should facilitate dissolution. |

| Acetone | Medium | Soluble | The polar carbonyl group of acetone can interact with the amine and aldehyde groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | As a strong hydrogen bond acceptor, DMSO is expected to be an excellent solvent. |

| N,N-Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound. |

| Chloroform | Medium | Moderately Soluble | The moderate polarity of chloroform may allow for some dissolution. |

| Hexane/Toluene | Low | Insoluble/Slightly Soluble | The nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of this compound. |

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and handling. Degradation can lead to the formation of impurities, which can impact reaction yields, product purity, and potentially, the safety and efficacy of a final drug product.

Key Stability Considerations

Several factors can influence the stability of this compound:

-

Light Sensitivity: Many aromatic aldehydes and amines are known to be light-sensitive, and storage recommendations for this compound consistently advise protection from light.[2] Photodegradation can occur through complex radical mechanisms, leading to discoloration and the formation of various degradation products.[8]

-

Thermal Stress: While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can lead to degradation. Thermal decomposition of similar compounds often results in the release of carbon and nitrogen oxides.[4][6]

-

Oxidative Stability: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (2,4-diaminobenzoic acid). The presence of two electron-donating amine groups can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation.

-

Incompatibilities: As a general precaution, this compound should be stored away from strong oxidizing agents and strong bases, as these can trigger degradation reactions.[4][6]

Potential Degradation Pathways

In the absence of specific studies on this compound, potential degradation pathways can be postulated based on the reactivity of its functional groups.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Solubility and Stability Determination

To address the lack of specific data and to provide researchers with the means to generate it, this section details robust experimental protocols.

Protocol 1: Quantitative Solubility Determination using UV-Vis Spectrophotometry

This method is based on creating a saturated solution of the compound and then measuring its concentration using UV-Vis spectroscopy, which is effective for compounds with a chromophore, such as this compound.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge or filter the saturated solution to remove undissolved solid.

-

Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Caption: Workflow for Solubility Determination by UV-Vis Spectrophotometry.

Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact compound from its degradation products, allowing for accurate quantification of stability.

Forced Degradation Study:

This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

HPLC Method Development:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is ideal for this).

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Safe Handling and Storage

Based on the available information, the following precautions are recommended for handling and storing this compound:

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area. Protect from light.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Ensure adequate ventilation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By understanding the underlying chemical principles, leveraging data from analogous compounds, and implementing the detailed experimental protocols provided, it is possible to generate the necessary data to confidently work with this important chemical intermediate. The provided methodologies for solubility determination and forced degradation studies will enable the establishment of a comprehensive stability profile, ensuring the quality and integrity of research and development outcomes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2,4-Diaminobenzaldehyde: Commercial Availability, Purity Assessment, and Application in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminobenzaldehyde is a pivotal chemical intermediate, valued for its role as a versatile building block in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which are prominent scaffolds in numerous pharmaceutical agents. The purity of this reagent is of paramount importance, as impurities can lead to undesirable side reactions, impact reaction yields, and introduce contaminants into the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the commercial sources of this compound, detailed methodologies for its purity assessment, and protocols for its purification. Furthermore, it delves into its critical application in the synthesis of benzimidazole-based drugs, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (2,4-DABA), with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , is an aromatic aldehyde containing two amino groups at positions 2 and 4 of the benzene ring. This unique substitution pattern makes it a highly reactive and versatile precursor for the construction of various heterocyclic systems. Its primary utility lies in the condensation reaction with 1,2-diaminobenzenes to form 2-substituted benzimidazoles. The benzimidazole moiety is a privileged structure in medicinal chemistry, found in a wide range of clinically used drugs with diverse therapeutic activities, including anthelmintics, proton pump inhibitors, and antihistamines[1]. The quality of the starting this compound directly influences the efficiency of these syntheses and the purity of the resulting drug candidates.

Commercial Sources and Typical Purity

This compound is commercially available from a variety of chemical suppliers. The stated purity of the commercially available reagent is typically in the range of 97% to 98% or higher. It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to understand the specific purity and the methods used for its determination.

Below is a table summarizing some of the commercial suppliers of this compound and their typical product specifications.

| Supplier | Product Number | Stated Purity | CAS Number |

| ChemScene | CS-0039250 | ≥97% | 98276-57-4[2] |

| Biosynth | FD67537 | Not specified | 98276-57-4 |

Note: This table is not exhaustive and is intended to provide examples of commercial sources. Researchers should always verify the specifications with the supplier before purchase.

Purity Assessment: A Cornerstone of Quality Control

Ensuring the purity of this compound is a critical step before its use in synthesis. A combination of analytical techniques should be employed for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for determining the purity of organic compounds. A reverse-phase HPLC method can be developed and validated to separate this compound from its potential impurities.

Caption: A typical workflow for developing and validating an HPLC method for purity analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (A UV scan of this compound should be performed to determine the optimal wavelength) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the test sample in the same diluent to a final concentration of approximately 0.1 mg/mL.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structural integrity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two amino groups.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Distinct signals for the carbonyl carbon, the aromatic carbons, and any aliphatic carbons would be expected.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key characteristic peaks for this compound would include:

-

N-H stretching vibrations of the primary amino groups (typically in the range of 3300-3500 cm⁻¹).

-

C=O stretching vibration of the aldehyde group (around 1670-1700 cm⁻¹).

-

C-H stretching of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (in the region of 1450-1600 cm⁻¹).

-

Common Impurities and Their Origins

The most common route for the synthesis of this compound is the reduction of 2,4-dinitrobenzaldehyde[5]. Therefore, potential impurities can arise from this process.

Caption: Synthetic route to this compound and the origin of potential impurities.

Commonly Encountered Impurities:

-

Unreacted Starting Material: Residual 2,4-dinitrobenzaldehyde may be present if the reduction reaction does not go to completion.

-

Partially Reduced Intermediates: Species such as 2-amino-4-nitrobenzaldehyde or 4-amino-2-nitrobenzaldehyde can be formed if the reduction is incomplete.

-

Over-reduced Products: The aldehyde functional group can be susceptible to reduction, leading to the formation of 2,4-diaminobenzyl alcohol, especially with stronger reducing agents.

-

Polymeric Byproducts: Aminobenzaldehydes can be prone to self-condensation or polymerization, particularly under certain pH and temperature conditions[6].

Purification Protocols

For applications requiring very high purity, commercial this compound may need further purification. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

General Two-Solvent Recrystallization Protocol (to be optimized for this compound): [3][7]

-

Solvent Selection: Based on the polarity of this compound (an aromatic compound with polar amino and aldehyde groups), a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or ethyl acetate/hexane would be a good starting point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (the solvent in which it is more soluble).

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Induce Crystallization:

-

Single Solvent: If using a single solvent, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Two Solvents: If using a two-solvent system, add the "poor" solvent (the solvent in which it is less soluble) dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

-

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

A patent for the purification of N-substituted aminobenzaldehydes describes a process involving suspension in an aqueous medium, acidification to dissolve the desired product while leaving impurities behind, filtration, and then neutralization to precipitate the purified product. [8] This approach could also be adapted for this compound.

Application in the Synthesis of Benzimidazole-Based Pharmaceuticals

The primary and most significant application of this compound in drug development is its use as a key building block for the synthesis of benzimidazole derivatives. The general reaction involves the condensation of this compound with an o-phenylenediamine derivative.

Caption: General scheme for the synthesis of benzimidazole derivatives from this compound.

A wide array of drugs containing the benzimidazole scaffold have been developed, targeting various diseases. While specific synthetic routes for all benzimidazole drugs may not explicitly start from this compound, the versatility of this reagent makes it a valuable tool for synthesizing novel benzimidazole libraries for drug discovery programs. Examples of therapeutic areas where benzimidazole-based drugs are prominent include:

-

Anthelmintics: (e.g., Albendazole, Mebendazole)

-

Proton Pump Inhibitors: (e.g., Omeprazole, Lansoprazole)

-

Antihistamines: (e.g., Astemizole)

-

Anticancer agents: (e.g., Abemaciclib)[1]

The purity of this compound in these syntheses is critical to avoid the formation of undesired side products and to ensure the quality and safety of the final pharmaceutical product.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its commercial availability, coupled with a thorough understanding of its purity profile and effective purification methods, are essential for its successful application in the synthesis of benzimidazole-based drugs and other heterocyclic compounds. The analytical techniques and purification protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and consistency of this important building block, ultimately contributing to the development of safe and effective medicines.

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. 4-Dimethylaminobenzaldehyde(100-10-7) 1H NMR [m.chemicalbook.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

The Versatile Virtuoso: 2,4-Diaminobenzaldehyde as a Premier Building Block in Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the selection of a versatile and reactive starting material is paramount to the successful construction of complex molecular architectures. Among the pantheon of such foundational molecules, 2,4-diaminobenzaldehyde emerges as a particularly powerful and adaptable building block. Its unique arrangement of an aldehyde and two amine functionalities on an aromatic scaffold bestows upon it a rich and varied reactivity, enabling access to a diverse array of heterocyclic compounds, polymers, and other valuable chemical entities. This guide provides a comprehensive exploration of the synthetic utility of this compound, offering field-proven insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.

Core Characteristics of a Privileged Scaffold

Before delving into its synthetic applications, it is crucial to understand the intrinsic properties of this compound that make it such a valuable tool for the synthetic chemist.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98276-57-4 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 152 °C |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |

The strategic placement of the two amino groups and the aldehyde function on the benzene ring dictates its reactivity. The aldehyde group is a versatile handle for a myriad of transformations, including condensations, oxidations, and reductions. The amino groups, being nucleophilic, readily participate in reactions with electrophiles, most notably in cyclization reactions to form heterocyclic systems. The ortho- and para-relationship of the functional groups allows for the formation of fused ring systems with remarkable efficiency.

The Art of Heterocycle Construction: Quinolines, Benzodiazepines, and Beyond

The true power of this compound lies in its ability to serve as a linchpin in the synthesis of a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry and materials science.

The Friedländer Annulation: A Gateway to Functionalized Quinolines

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings, which are core structures in numerous pharmaceuticals.[1][2] This reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-dicarbonyl compound.[1][2] The use of this compound in the Friedländer synthesis provides a direct route to 7-aminoquinolines, a class of compounds with significant biological activity.

The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[2][3] The choice of catalyst, which can be either acidic or basic, can influence the reaction pathway and yield.[1]

Caption: General workflow of the Friedländer synthesis using this compound.

Exemplary Protocol: Synthesis of a 7-Aminoquinoline Derivative

This protocol details a catalyst-free Friedländer annulation in an aqueous medium, highlighting a green chemistry approach.[4]

Step 1: Reactant Mixture In a round-bottom flask, combine this compound (1.0 mmol) and a ketone possessing an α-methylene group (e.g., acetylacetone, 1.0 mmol).

Step 2: Solvent Addition Add 10 mL of deionized water to the flask. The use of water as a solvent is not only environmentally benign but can also enhance the reaction rate due to its high polarity.[4]

Step 3: Reaction Condition Heat the reaction mixture at 70-80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 4: Product Isolation and Purification Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Causality in Experimental Choices: The selection of water as a solvent and the omission of a catalyst are deliberate choices to promote a more sustainable and cost-effective synthesis. The elevated temperature provides the necessary activation energy for the condensation and cyclization steps. The stoichiometry is typically a 1:1 molar ratio to ensure complete consumption of the starting materials.

Crafting the Seven-Membered Ring: Synthesis of Benzodiazepines

Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant properties.[5][6] The condensation of o-phenylenediamines with β-dicarbonyl compounds or other suitable precursors is a common strategy for their synthesis.[5] this compound, with its two amino groups, can be effectively employed in the construction of benzodiazepine scaffolds.

Caption: General scheme for the synthesis of benzodiazepines from this compound.

Illustrative Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol provides a general procedure for the synthesis of 1,5-benzodiazepines using a solid acid catalyst.[5]

Step 1: Catalyst and Reactant Preparation In a round-bottom flask, add a catalytic amount of a solid acid catalyst (e.g., H-MCM-22).[5] To this, add this compound (1.0 mmol) and a β-diketone (e.g., acetylacetone, 1.0 mmol).

Step 2: Solvent and Reaction Conditions Add a suitable solvent such as acetonitrile. Stir the reaction mixture at room temperature. The use of a solid acid catalyst facilitates the reaction under mild conditions and allows for easy separation of the catalyst by filtration.[5]

Step 3: Reaction Monitoring and Work-up Monitor the reaction progress by TLC. Upon completion, filter off the catalyst.

Step 4: Product Isolation Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Design: The use of a heterogeneous solid acid catalyst simplifies the work-up procedure and allows for catalyst recycling, aligning with the principles of green chemistry. Acetonitrile is a common solvent for this type of condensation reaction, providing good solubility for the reactants.

The World of Polymers: Building Macromolecules with this compound

The difunctional nature of this compound makes it an excellent monomer for the synthesis of various polymers, particularly polyamides and polyimines (Schiff base polymers). These polymers can exhibit interesting thermal, mechanical, and optical properties.

Polyamides: High-Performance Materials

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[7] The reaction of a diamine with a diacyl chloride is a common method for the synthesis of polyamides.[8]

General Protocol: Interfacial Polycondensation for Polyamide Synthesis

This protocol describes a general method for interfacial polycondensation.[5]

Step 1: Preparation of the Aqueous Phase Dissolve this compound (1.0 mmol) and an inorganic base such as sodium hydroxide (2.0 mmol) in water. The base is necessary to neutralize the HCl that is formed during the reaction.[6]

Step 2: Preparation of the Organic Phase Dissolve a diacyl chloride (e.g., terephthaloyl chloride, 1.0 mmol) in a water-immiscible organic solvent such as dichloromethane or toluene.

Step 3: Polymerization Carefully layer the organic phase on top of the aqueous phase in a beaker. The polyamide film will form at the interface of the two layers. The polymer film can be continuously drawn out from the interface.

Step 4: Polymer Work-up Wash the collected polymer thoroughly with water and then with a solvent like acetone to remove any unreacted monomers and oligomers. Dry the polymer in a vacuum oven.